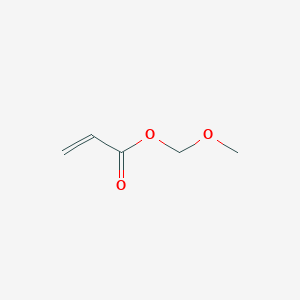

Methoxymethyl prop-2-enoate

説明

特性

CAS番号 |

34202-51-2 |

|---|---|

分子式 |

C5H8O3 |

分子量 |

116.11 g/mol |

IUPAC名 |

methoxymethyl prop-2-enoate |

InChI |

InChI=1S/C5H8O3/c1-3-5(6)8-4-7-2/h3H,1,4H2,2H3 |

InChIキー |

SINFYWWJOCXYFD-UHFFFAOYSA-N |

正規SMILES |

COCOC(=O)C=C |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Approaches for Methoxymethyl Prop 2 Enoate

Established Synthetic Pathways to Prop-2-enoate Derivatives

The formation of the prop-2-enoate (acrylate) structure is a well-understood process in industrial and laboratory settings. These methods can be broadly categorized into those that form the ester linkage and those that construct the carbon-carbon double bond.

Esterification Reactions and Methodological Variations

Direct esterification and transesterification are the most common methods for the synthesis of acrylate (B77674) esters like methoxymethyl prop-2-enoate.

Direct Esterification: This classic approach involves the reaction of acrylic acid with an appropriate alcohol, in this case, methoxymethanol (B1221974), typically in the presence of an acid catalyst. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins. The reaction is reversible, and to drive it towards the product, water is usually removed as it is formed, often through azeotropic distillation.

Transesterification: An alternative route is the reaction of a simple alkyl acrylate, such as methyl prop-2-enoate or ethyl prop-2-enoate, with methoxymethanol. This equilibrium-driven process is catalyzed by acids, bases, or transition-metal compounds like titanium(IV) alkoxides or dialkyltin oxides. chempedia.info To favor the formation of methoxymethyl prop-2-enoate, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation. chempedia.info This method is particularly useful when the desired alcohol is sensitive to the harsh conditions of direct esterification. chempedia.info The use of organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has also been explored for the transesterification of poly(methyl acrylate), demonstrating a modern approach to acyl substitution reactions. researchgate.net

| Methodology | Reactants | Typical Catalysts | Key Conditions & Considerations |

|---|---|---|---|

| Direct Esterification | Acrylic Acid + Alcohol (e.g., Methoxymethanol) | Sulfuric Acid, p-Toluenesulfonic Acid | Removal of water to drive equilibrium. Can be harsh for sensitive alcohols. |

| Transesterification | Alkyl Acrylate (e.g., Methyl Acrylate) + Alcohol | Acids (e.g., p-TsOH), Bases, Organometallics (e.g., Titanium(IV) alkoxides) | Removal of the lower-boiling alcohol byproduct. Milder conditions are possible. chempedia.info |

Olefination Strategies for Carbon-Carbon Double Bond Formation

While less common for the industrial production of simple acrylates, olefination reactions represent a fundamental strategy for constructing the core C=C double bond of the prop-2-enoate system. These methods are valuable in laboratory settings for creating more substituted or complex acrylate derivatives.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The Wittig reaction and its HWE variant are powerful tools for forming carbon-carbon double bonds. To synthesize a prop-2-enoate, a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) bearing an ester group is reacted with formaldehyde (B43269). The HWE reaction is often preferred for the synthesis of α,β-unsaturated esters as it typically favors the formation of the (E)-alkene isomer and the phosphonate byproducts are water-soluble, simplifying purification.

Functionalization and Derivatization Routes for Methoxymethyl prop-2-enoate Analogues

The electron-withdrawing nature of the ester group in methoxymethyl prop-2-enoate polarizes the carbon-carbon double bond, making it susceptible to a variety of nucleophilic and radical addition reactions. This reactivity is central to its use as a building block in organic synthesis.

Baylis-Hillman Type Reactions and Related Adduct Formations

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene, such as an acrylate, and an electrophile, typically an aldehyde or an imine. wikipedia.orgbeilstein-journals.org The reaction is catalyzed by a nucleophile, most commonly a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine. wikipedia.org

When methoxymethyl prop-2-enoate is used as the activated alkene, it reacts at its α-position with the electrophile, leading to the formation of a highly functionalized allylic alcohol (from an aldehyde) or allylic amine (from an imine). nih.gov These products are valuable synthetic intermediates due to the dense arrangement of functional groups. beilstein-journals.org The reaction is known for its high atom economy but can be slow. wikipedia.org Variations of this reaction, such as the aza-MBH reaction (using imines), expand the scope of accessible structures. nih.gov

Conjugate Addition Reactions for Alkene Functionalization

Conjugate addition, or Michael addition, is a key reaction for functionalizing α,β-unsaturated carbonyl compounds. In the case of methoxymethyl prop-2-enoate, a wide range of nucleophiles can add to the β-carbon of the double bond.

This reaction is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. The initially formed enolate intermediate is protonated during workup to yield the saturated adduct. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for the Michael addition of amines to acrylates. nih.gov

| Nucleophile Class | Specific Example | Product Type |

|---|---|---|

| Organometallics | Lithium dialkylcuprates (Gilman reagents) | β-Alkylated Ester |

| Amines | Primary and Secondary Amines (e.g., Benzylamine) | β-Amino Ester nih.gov |

| Thiols | Alkyl or Aryl Thiols | β-Thioether Ester |

| Enolates | Malonic Esters, β-Ketoesters | Glutaric Acid or δ-Ketoester Derivative |

Radical and Ionic Functionalization Strategies

The double bond of methoxymethyl prop-2-enoate is also reactive towards radical species. Free-radical polymerization is a major industrial application of acrylate esters, where radical initiators trigger a chain reaction to form polyacrylate polymers. kpi.uamcmaster.ca This fundamental reactivity can be harnessed to perform single radical additions. For instance, in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), specific radical reagents are used to control the polymerization process, a strategy that relies on the controlled addition of radicals across the acrylate double bond. researchgate.net

Ionic functionalization is primarily represented by the conjugate addition reactions discussed previously, which proceed through ionic intermediates (enolates). The polarization of the alkene makes it inherently susceptible to attack by nucleophiles (anions or neutral species with lone pairs), which is the cornerstone of its ionic functionalization chemistry.

Catalyst Systems and Reagent Development in Methoxymethyl prop-2-enoate Synthesis

Organocatalysis in Acrylate Synthesis

Organocatalysis has emerged as a powerful strategy in polymer chemistry, offering a metal-free approach to the synthesis of functionalized polymers derived from acrylate monomers. While direct organocatalytic synthesis of methoxymethyl prop-2-enoate is not extensively detailed in the reviewed literature, the principles of organocatalysis in acrylate modification and polymerization provide a foundation for its potential application.

Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been effectively used to catalyze acyl substitution reactions in polyacrylates. nih.govsemanticscholar.org This process allows for the transformation of commodity polyacrylates into value-added functionalized materials through transesterification with various alcohols and amines. nih.govsemanticscholar.org The high selectivity of TBD towards sterically unhindered esters suggests its potential utility in the synthesis of specific acrylate monomers. nih.govsemanticscholar.org

Another significant area of organocatalysis in acrylate chemistry is Group Transfer Polymerization (GTP). Catalysts like N-(trimethylsilyl)bis(trifluoroethanesulfonyl)imide (Me3SiNTf2) have been used for the precise synthesis of end-functionalized polyacrylates. acs.orgfao.org This method allows for the controlled polymerization of acrylate monomers, indicating the potential for organocatalysts to be adapted for the synthesis of functionalized monomers like methoxymethyl prop-2-enoate.

The table below summarizes key organocatalysts and their applications in the context of acrylate chemistry.

| Organocatalyst | Application in Acrylate Synthesis/Modification | Key Findings |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Acyl substitution reactions of acrylic polymers | Catalyzes transesterification with high selectivity for sterically unhindered esters. nih.govsemanticscholar.org |

| N-(trimethylsilyl)bis(trifluoroethanesulfonyl)imide (Me3SiNTf2) | Group Transfer Polymerization (GTP) of n-butyl acrylate | Enables precise synthesis of end-functionalized polyacrylates with predictable molecular weights. acs.orgfao.org |

Metal-Mediated Transformations (e.g., Indium-Promoted Reactions)

Metal-mediated transformations are a cornerstone of modern organic synthesis. In the context of methoxymethyl prop-2-enoate, indium compounds have been identified as effective catalysts. A patented method details the synthesis of 3-methoxy-methyl acrylate using a mixed catalyst system of cobalt oxide and indium oxide. google.com

This process involves the reaction of methyl acrylate with an excess of methanol in an oxygen atmosphere. The reaction proceeds through an addition etherification to form a 3,3-dimethoxy methyl propionate intermediate, which then undergoes catalytic cracking to yield the final product, 3-methoxy-methyl acrylate, with yields reported to be between 78% and 82.4%. google.com The catalyst, which can be a mixture of cobalt and indium oxides in arbitrary proportions or indium oxide alone, is noted for its recyclability and efficiency. google.com

The following table outlines the catalyst composition and corresponding yields for the synthesis of 3-methoxy-methyl acrylate as described in the patent literature.

| Catalyst Composition (Cobalt Oxide:Indium Oxide) | Catalyst Dosage (% of methyl acrylate) | Yield (%) |

| 1:3 | 1.5 - 2.5 | 78 - 82.4 |

| 1:4 | 1.5 - 2.5 | 78 - 82.4 |

| 1:5 | 1.5 - 2.5 | 78 - 82.4 |

Beyond this specific application, indium(III) chloride has been demonstrated as a catalyst for the conjugate addition of alkynylsilanes to acrylate esters. figshare.com This highlights the broader utility of indium compounds in promoting addition reactions to the acrylate backbone, suggesting a potential for indium-catalyzed methodologies in the synthesis of various functionalized acrylates.

Development of Novel Reagents for Enhanced Selectivity and Yield

The development of novel reagents is crucial for achieving high selectivity and yield in the synthesis of methoxymethyl prop-2-enoate. One synthetic route involves the cracking of methyl 3,3-dimethoxypropionate. patsnap.com This precursor can be synthesized from the reaction of diketene and trimethyl orthoformate in the presence of an alkaline substance. The subsequent cracking of this intermediate to form 3-methoxy methyl acrylate is facilitated by a catalyst. patsnap.com

The choice of catalyst for the cracking step is critical for the efficiency of the reaction. One patented method employs catalysts such as potassium hydrogen sulfate, sodium pyrosulfate, or p-toluenesulfonic acid for the conversion of a 3-methoxy-3-R-oxypropionate precursor to 3-methoxy-methyl acrylate. google.com For instance, the use of p-toluenesulfonic acid in the reaction of 3-methoxy-3-propoxy-methyl propionate with methanol resulted in a 74.4% yield of 3-methoxy-methyl acrylate. google.com

These examples underscore the importance of selecting appropriate reagents and catalysts to control the reaction pathway and maximize the yield of the desired product. The development of more efficient and selective catalysts for both the formation and subsequent transformation of intermediates remains an active area of research in the synthesis of methoxymethyl prop-2-enoate and other functionalized acrylates.

Reaction Mechanisms and Mechanistic Investigations of Methoxymethyl Prop 2 Enoate Transformations

Elucidation of Key Reaction Pathways

In certain polymerization mechanisms, particularly in specific types of copolymerizations, the formation and evolution of zwitterionic intermediates can be a key feature. While not a universal characteristic of all acrylate (B77674) polymerizations, their potential involvement in specific contexts, such as certain initiation or propagation steps, is an area of mechanistic investigation. In the broader context of polymer chemistry, zwitterionic ring-opening polymerization is a known mechanism for other monomer classes, highlighting the possibility of such intermediates under specific catalytic conditions.

Transition State Analysis and Reaction Energetics

The table below presents a hypothetical comparison of activation energies for different polymerization steps, illustrating the typical energetic considerations in acrylate polymerization.

| Polymerization Step | Typical Activation Energy Range (kJ/mol) | Factors Influencing Activation Energy |

| Anionic Initiation | 20 - 40 | Initiator strength, monomer structure, solvent polarity |

| Anionic Propagation | 30 - 60 | Counter-ion, temperature, presence of ligands |

| Radical Initiation | 80 - 150 | Initiator type, temperature |

| Radical Propagation | 20 - 40 | Monomer reactivity, steric hindrance |

| Radical Termination | 5 - 20 | Diffusion control (gel effect), radical concentration |

This table is illustrative and based on general data for acrylate polymerization, not specifically for methoxymethyl prop-2-enoate.

Influence of Substrate Structure and Catalysis on Reaction Mechanisms

The structure of the acrylate monomer and the choice of catalyst profoundly influence the reaction mechanism. The presence of the methoxymethyl ether group in methoxymethyl prop-2-enoate can affect its reactivity compared to simpler alkyl acrylates. This group can potentially engage in coordination with certain catalysts or influence the electronic properties of the vinyl group.

In anionic polymerization, the nature of the initiator and the presence of stabilizing ligands are critical. For instance, the use of bulky counter-ions or the addition of salts like lithium chloride can prevent side reactions and lead to a more controlled "living" polymerization. sci-hub.st In group transfer polymerization (GTP), a type of living polymerization, the catalyst can be either nucleophilic or electrophilic, leading to different reaction pathways and better control over the polymer architecture. cmu.edu

The following table summarizes the influence of different catalysts on the polymerization of acrylate-type monomers.

| Catalyst/Initiator System | Polymerization Type | Key Mechanistic Features |

| Alkyl Lithium | Anionic | Can be complicated by side reactions; requires low temperatures. researchgate.net |

| Grignard Reagents | Anionic | Often leads to stereospecific polymerization. |

| Radical Initiators (e.g., AIBN) | Free Radical | Involves initiation, propagation, and termination steps; less control over polymer architecture. mcmaster.ca |

| Lewis Acids (e.g., in GTP) | Group Transfer | Catalyzes the transfer of a silyl (B83357) ketene (B1206846) acetal (B89532) group. illinois.edu |

| Transition Metal Complexes | Atom Transfer Radical Polymerization (ATRP) | Allows for controlled radical polymerization, leading to well-defined polymers. bucknell.edunsf.gov |

Stereochemical Control and Stereoselective Pathways

The stereochemistry of the resulting polymer, specifically its tacticity (the arrangement of chiral centers along the polymer chain), can significantly impact its physical and mechanical properties. researchgate.netbham.ac.uk Controlling the stereochemistry during the polymerization of acrylates is a key objective in polymer synthesis.

In anionic polymerization, the solvent and the nature of the counter-ion play a crucial role in determining the tacticity of the polymer. Polar solvents often favor the formation of syndiotactic polymers, while non-polar solvents can lead to isotactic polymers. The coordination of the growing chain end with the counter-ion in a specific geometry directs the incoming monomer to add in a stereoselective manner.

For example, the polymerization of methyl methacrylate (B99206) (MMA) with certain Grignard reagents in non-polar solvents at low temperatures is known to produce highly isotactic poly(methyl methacrylate) (PMMA). Conversely, radical polymerization of MMA typically yields atactic PMMA, although some degree of syndiotacticity can be achieved at lower temperatures.

The ability to control the stereochemistry allows for the synthesis of polymers with tailored properties, such as different glass transition temperatures and mechanical strengths. researchgate.net

Computational Chemistry and Theoretical Studies on Methoxymethyl Prop 2 Enoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules like acrylate (B77674) esters at the atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, particularly for elucidating reaction mechanisms. In the context of acrylates, these methods have been extensively used to study polymerization reactions. acs.orgresearchgate.netacs.org

Ab initio methods, which are based on first principles without the use of empirical parameters, have been employed to predict reaction rates for secondary reactions in acrylate free-radical polymerization. mdpi.com For instance, solvation-corrected M06-2X/6-311+G(d,p) ab initio calculations have been used to create a complete and consistent dataset of intrinsic rate coefficients for various secondary reactions. mdpi.com

DFT has been widely applied to study the free-radical polymerization of acrylates. acs.orgresearchgate.net Various functionals, which are approximations for the exchange-correlation energy, have been tested to model the propagation kinetics of different acrylate monomers. acs.orgresearchgate.net For example, the MPWB1K functional in conjunction with the 6-311+G(3df,2p) basis set has been found to provide good qualitative agreement with experimental findings for the relative propagation kinetics of acrylates. acs.org DFT calculations have also been instrumental in understanding the self-initiation mechanism in the thermal polymerization of alkyl acrylates by exploring potential pathways like the Flory and Mayo mechanisms. acs.org

The choice of the DFT functional and basis set is crucial for obtaining accurate results. Studies have compared the performance of various functionals, including B3LYP, PBE, TPSS, BMK, HSE2PBE, mPW1PW91, B97-1, wB97-XD, and M06-2X, for calculating the reaction barrier of methyl acrylate with its radical. researchgate.net

Table 1: Comparison of DFT Functionals for Acrylate Polymerization Studies

| Functional | Application | Reference |

| MPWB1K | Modeling relative propagation kinetics of acrylate monomers. | acs.org |

| B3LYP | Optimizing reactant and transition state structures. | researchgate.net |

| M06-2X | Calculating reaction barriers and studying self-initiation mechanisms. | researchgate.netmdpi.com |

| BMK | Investigating kinetics and structure-reactivity relationships. | researchgate.net |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy and shape of these orbitals can predict how a molecule will interact with other species.

For acrylate esters, the HOMO and LUMO are typically localized on the C=C double bond, which is the primary site of reactivity in reactions like Michael additions and radical polymerization. nih.gov The energy gap between the HOMO and LUMO is an important indicator of a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

In the context of photochemical reactions of acrylates, the interaction between the LUMO of the excited triplet state and the HOMO of the ground state can explain the observed regioselectivity. researchgate.net Computational tools like Chem3D can be used to visualize these orbitals and analyze their properties. youtube.com

Table 2: Conceptual Application of HOMO-LUMO Analysis to Acrylate Reactivity

| Orbital | Role in Reaction | Predicted Reactivity Site |

| HOMO | Electron-donating orbital | C=C double bond |

| LUMO | Electron-accepting orbital | C=C double bond |

This table is interactive. You can sort and filter the data.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net

In an MEP map, regions of negative potential (typically colored red or orange) indicate an excess of electrons and are susceptible to electrophilic attack. youtube.com Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. youtube.com Green areas represent regions of neutral potential. youtube.com

For an acrylate ester like methoxymethyl prop-2-enoate, the MEP map would show a region of high electron density (negative potential) around the carbonyl oxygen and the ether oxygen, making them potential sites for interaction with electrophiles or hydrogen bond donors. The vinyl group would also exhibit distinct electrostatic potential features influencing its reactivity. MEP analysis has been applied to various monomers, including acrylic acid and methyl methacrylate (B99206), to understand their interaction and recognition sites. researchgate.net

Molecular Dynamics Simulations of Reactive Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is particularly useful for investigating the dynamic properties of polymers and reactive systems.

Atomistic MD simulations have been employed to study the structural and dynamic properties of polyacrylates. acs.org These simulations can provide insights into properties such as the radius of gyration, end-to-end distance of polymer chains, and the local dynamics associated with α- and β-relaxation processes. acs.org For instance, MD simulations have been used to investigate the local dynamics of poly(methyl methacrylate) (PMMA), isolating the rotations of different side groups, which is challenging to do experimentally. psu.edu

MD simulations are also a powerful tool for studying the miscibility and glass transition temperature of polymer blends containing acrylates. begellhouse.com Furthermore, reactive force fields (ReaxFF) can be developed and used in MD simulations to model chemical reactions, such as the photoinitiated polymerization of acrylates, providing insights into reaction kinetics and network structure formation. escholarship.org

Mechanistic Insights Derived from Computational Modeling

Computational modeling provides profound mechanistic insights into the chemical reactions of acrylates. researchgate.netacs.org For example, DFT calculations have been used to perform a comprehensive theoretical analysis of the free-radical copolymerization of methyl acrylate, revealing a preference for an alternating reaction mode with certain olefins. researchgate.net

The self-initiation mechanism in the thermal polymerization of alkyl acrylates has been a subject of detailed computational study. acs.org These studies have explored various potential reaction pathways, including the formation of singlet and triplet diradical intermediates and subsequent hydrogen transfer steps to generate monoradicals. acs.org

Computational approaches can also delineate the reaction path into distinct phases, such as contact, preparation, transition state, product adjustment, and separation phases, offering a detailed step-by-step understanding of the energetics and structural changes along the reaction coordinate. acs.org

Structure-Reactivity and Structure-Property Relationships from Theoretical Approaches

Theoretical approaches are invaluable for establishing structure-reactivity and structure-property relationships. For acrylates and methacrylates, DFT studies have been conducted to understand the effect of the pendant group size and polarity on their polymerizability. researchgate.net The reactivity of different acrylate esters towards nucleophiles like glutathione (B108866) has been investigated to establish structure-activity relationships, showing, for example, that α-methyl substitution decreases electrophilic reactivity. nih.gov

Quantitative Structure-Property Relationship (QSPR) models have been developed to correlate properties like base-catalyzed hydrolysis rate constants of acrylates and methacrylates with their NMR chemical shifts or calculated heat of formation. nih.gov These models can be powerful predictive tools. Theoretical calculations of properties like the solubility parameter can help in predicting the solubility of acrylic polymers in various solvents. free.fr

Polymerization Science and Macromolecular Chemistry of Methoxymethyl Prop 2 Enoate

Monomer Reactivity and Polymerization Kinetics

The reactivity of methoxymethyl prop-2-enoate is characteristic of acrylic monomers, readily participating in polymerization reactions. The kinetics of these reactions are influenced by the chosen polymerization method and the reaction conditions.

Free Radical Polymerization Studies

Methoxymethyl prop-2-enoate can be polymerized via conventional free radical polymerization using common initiators. For instance, the copolymerization of methoxymethyl prop-2-enoate with acrylonitrile (B1666552) has been achieved using lauroyl peroxide as the initiator in an aqueous solution of polyvinyl alcohol. cmu.edu The polymerization of acrylates, in general, can exhibit complex kinetics, with the monomer order sometimes exceeding 1.5 and the initiator exponent falling below 0.5. This behavior is often attributed to factors such as the chain length dependence of the termination rate constant.

The stereochemistry of the resulting polymer can be influenced by the reaction conditions. Stereospecific radical polymerization of benzyl (B1604629) α-(methoxymethyl)acrylate, a structurally similar monomer, in the presence of Lewis acids like zinc bromide (ZnBr₂) or scandium triflate (Sc(OTf)₃) has been shown to produce polymers with high syndiotacticity or isotacticity, respectively. nih.govcapes.gov.br In the absence of such Lewis acids, atactic polymers are typically formed. nih.gov This suggests that the polarity of the reaction medium and the coordination of Lewis acids to the monomer's functional groups play a significant role in controlling the stereochemistry of the polymerization. nih.govcapes.gov.br

Controlled/Living Polymerization Techniques (e.g., ATRP, RAFT)

To achieve polymers with well-defined molecular weights and low polydispersity, controlled/living polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed for methoxymethyl prop-2-enoate.

ATRP has been successfully used to synthesize various polymer architectures involving methoxymethyl prop-2-enoate. The general mechanism of ATRP involves the reversible activation and deactivation of growing polymer chains by a transition metal complex, typically a copper halide complexed with a nitrogen-based ligand. youtube.com This method allows for the synthesis of polymers with controlled molecular weights that increase linearly with monomer conversion. acs.org For example, ATRP has been utilized to create amphiphilic graft copolymers with a poly(methoxymethyl acrylate) (PMOMA) backbone. researchgate.netresearchgate.net The kinetics of ATRP of acrylates can be influenced by factors such as the catalyst system, solvent, and temperature. For instance, an iridium-catalyzed visible light-mediated process has been shown to provide excellent control over the polymerization of various acrylates, exhibiting first-order kinetics and allowing for activation and deactivation of the polymerization with light. researchgate.netresearchgate.net

Copolymerization Behavior and Determination of Reactivity Ratios

Methoxymethyl prop-2-enoate can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymer. A key aspect of understanding copolymerization is the determination of reactivity ratios (r₁ and r₂), which describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. open.edu

Unfortunately, specific, experimentally determined reactivity ratios for the copolymerization of methoxymethyl prop-2-enoate with common comonomers are not widely reported in the scientific literature. However, the general principles of copolymerization of acrylates can be applied. The copolymer equation (Equation 1) relates the instantaneous composition of the copolymer being formed (d[M₁]/d[M₂]) to the concentrations of the two monomers in the feed ([M₁] and [M₂]) and their reactivity ratios. open.edu

Equation 1: The Copolymer Equation

Where:

d[M₁]/d[M₂] is the ratio of the rates of incorporation of monomer 1 and monomer 2 into the copolymer.

[M₁] and [M₂] are the molar concentrations of monomer 1 and monomer 2 in the feed.

r₁ and r₂ are the reactivity ratios for monomer 1 and monomer 2, respectively.

For many acrylate (B77674) pairs, the product of the reactivity ratios (r₁r₂) is close to 1, indicating a tendency towards ideal or random copolymerization. For example, in the free radical copolymerization of methyl methacrylate (B99206) and styrene, the reactivity ratios are r₁=0.46 and r₂=0.52, respectively. open.edu Given the structural similarity of methoxymethyl prop-2-enoate to other acrylic monomers, it is expected to exhibit similar copolymerization behavior, readily incorporating into polymer chains with other acrylates and vinyl monomers. For instance, it has been copolymerized with acrylonitrile. cmu.edu

Architectural and Topological Control in Poly(Methoxymethyl prop-2-enoate) Synthesis

The ability to control the architecture of polymers at the molecular level is crucial for designing materials with specific properties. Methoxymethyl prop-2-enoate serves as a valuable monomer for creating various polymer architectures, including linear, branched, block, and graft copolymers.

Synthesis of Linear and Branched Macromolecules

Linear Macromolecules: The synthesis of linear poly(methoxymethyl prop-2-enoate) can be achieved through the polymerization techniques described earlier, particularly under controlled/living conditions to ensure a linear chain without significant branching or side reactions.

Branched Macromolecules: The synthesis of branched polymers, including hyperbranched structures, from monofunctional monomers like methoxymethyl prop-2-enoate typically requires a specific strategy. One approach is the self-condensing vinyl polymerization (SCVP) of an "inimer" (a molecule that contains both a vinyl group and an initiating site). While not directly reported for methoxymethyl prop-2-enoate, hyperbranched polyacrylates have been synthesized by ATRP of inimers like 2-[(2-bromobutyryl)oxy]ethyl acrylate. researchgate.net Another innovative method involves the copolymerization of a standard monomer with a "branching" monomer that has a vinyl group and a group that can be transformed into an initiating site. Recently, the synthesis of structurally controlled hyperbranched polymers has been demonstrated through the living radical copolymerization of acrylates with a vinyl telluride monomer, which acts as a branching unit. nih.govchemrxiv.org This approach allows for the one-step synthesis of dendritic hyperbranched polymers with controlled molecular weight and branching density. nih.gov

Development of Block and Graft Copolymers

The synthesis of block and graft copolymers containing poly(methoxymethyl prop-2-enoate) segments is well-documented and highlights the monomer's utility in creating complex, functional macromolecules.

Block Copolymers: Block copolymers are linear polymers composed of two or more different polymer segments. Poly(ε-caprolactone)-block-poly(methoxymethyl prop-2-enoate) (PCL-b-PMOMA) has been synthesized by a combination of ring-opening polymerization (ROP) of ε-caprolactone and ATRP of methoxymethyl prop-2-enoate. researchgate.net This approach allows for the creation of amphiphilic block copolymers, which can self-assemble into various nanostructures in selective solvents. The resulting PMOMA block can be subsequently hydrolyzed to poly(acrylic acid), yielding a pH-responsive block copolymer. researchgate.net

Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. Poly(methoxymethyl prop-2-enoate) has been extensively used as a backbone for the synthesis of graft copolymers. A common strategy, known as "grafting-from," involves first synthesizing the PMOMA backbone and then initiating the polymerization of a second monomer from active sites along the backbone. For example, amphiphilic graft copolymers with a PMOMA backbone and polystyrene or poly(methyl methacrylate) side chains have been prepared using ATRP. researchgate.netresearchgate.net The PMOMA backbone in these graft copolymers can also be hydrolyzed to yield a hydrophilic poly(acrylic acid) backbone with hydrophobic side chains, resulting in an amphiphilic graft copolymer with a different architecture. researchgate.net

Post-Polymerization Modification and Functionalization of Derived Polymeric Materials

The strategic modification of polymers after their initial synthesis, known as post-polymerization modification, is a powerful and versatile tool for creating a diverse range of functional materials. For polymers derived from methoxymethyl prop-2-enoate, or poly(methoxymethyl prop-2-enoate), this approach opens up avenues to tailor the chemical and physical properties of the resulting materials for specific applications. The presence of the methoxymethyl ester group in the repeating units of the polymer chain provides a reactive handle for a variety of chemical transformations. These modifications primarily involve the cleavage of the ester or acetal (B89532) bond, leading to the introduction of new functional groups along the polymer backbone.

The two principal strategies for the post-polymerization modification of poly(methoxymethyl prop-2-enoate) are hydrolysis and transesterification. These reactions allow for the conversion of the methoxymethyl ester side chains into carboxylic acid or other ester functionalities, respectively. Such transformations can dramatically alter the polymer's solubility, polarity, and reactivity, enabling the design of materials with tunable characteristics. Furthermore, these modified polymers can serve as precursors for the synthesis of more complex macromolecular architectures, such as block copolymers and graft copolymers.

The hydrolysis of the methoxymethyl ester side chains of poly(methoxymethyl prop-2-enoate) results in the formation of poly(acrylic acid), a polyelectrolyte with a wide range of applications. The methoxymethyl group is an acetal ester, which is known to be labile under acidic conditions. This cleavage proceeds via protonation of the ether oxygen, followed by the elimination of methanol (B129727) and formaldehyde (B43269), to yield the carboxylic acid.

The hydrolysis can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis is typically efficient, utilizing mineral acids like hydrochloric acid or catalysts such as bismuth trichloride. cmu.edu Base-catalyzed hydrolysis, often employing alkali metal hydroxides, proceeds through nucleophilic attack at the carbonyl carbon of the ester group. nih.gov The rate and extent of hydrolysis can be controlled by factors such as temperature, reaction time, and the concentration of the hydrolyzing agent.

The successful conversion to poly(acrylic acid) can be monitored by various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy would show the disappearance of the characteristic C-O-C stretching bands of the methoxymethyl ether and the appearance of a broad O-H stretching band from the carboxylic acid groups. Nuclear magnetic resonance (NMR) spectroscopy would confirm the removal of the methoxymethyl protons and the appearance of a carboxylic acid proton signal.

Table 1: Representative Conditions for the Hydrolysis of Poly(acrylate) Esters

| Polymer Precursor | Reagents and Conditions | Degree of Hydrolysis (%) | Reference |

| Poly(2-trimethylsilyloxyethyl acrylate) | Catalytic HCl in THF/H₂O | >99 | cmu.edu |

| Poly(4-acetoxystyrene) | Aqueous ammonium (B1175870) hydroxide, 85°C, 4h 10min | Substantially complete | google.com |

| Poly(methyl methacrylate) | Acetic acid in near-critical water, 210-290°C | Variable, dependent on conditions |

This table presents data for analogous polymer systems to illustrate typical hydrolysis conditions, as direct data for poly(methoxymethyl prop-2-enoate) is not readily available.

Transesterification is a powerful method for diversifying the functionality of poly(methoxymethyl prop-2-enoate). This reaction involves the exchange of the methoxymethyl group with another alcohol, leading to the formation of a new poly(acrylate) ester. wikipedia.orgmasterorganicchemistry.com The reaction is typically catalyzed by acids, bases, or organometallic compounds. wikipedia.org

The choice of alcohol dictates the properties of the resulting polymer. For instance, using a long-chain alcohol can increase the hydrophobicity and lower the glass transition temperature of the polymer. Conversely, employing an alcohol with a hydrophilic group, such as a hydroxyl or oligo(ethylene glycol) moiety, can enhance water solubility. Functional alcohols containing groups like amines, alkynes, or azides can also be used to introduce reactive sites for further "click" chemistry modifications.

The efficiency of transesterification is influenced by several factors, including the nature of the catalyst, the reaction temperature, and the removal of the methoxy-methanol byproduct to drive the equilibrium towards the product side. wikipedia.org Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective for the transesterification of poly(acrylates).

Table 2: Research Findings on the Transesterification of Poly(acrylate)s

| Polymer | Alcohol | Catalyst | Key Findings | Reference |

| Poly(methyl acrylate) | Various primary alcohols | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Efficient transesterification with a range of primary alcohols. | |

| Poly(methyl methacrylate) | Hexamethylene diamine | None | Surface amination for DNA immobilization. | |

| Poly(ester) Homopolymers | - | 4-toluenesulfonic acid | Formation of random copolymers through inter-chain transesterification. | researchgate.net |

This table includes findings from related poly(acrylate) and polyester (B1180765) systems to demonstrate the scope of transesterification, as specific data for poly(methoxymethyl prop-2-enoate) is limited.

The post-polymerization modification of poly(methoxymethyl prop-2-enoate) opens the door to a wide array of advanced applications by enabling the introduction of specific chemical functionalities.

The hydrolysis of poly(methoxymethyl prop-2-enoate) to poly(acrylic acid) can be utilized in the synthesis of block copolymers. For example, a pre-existing polymer with a suitable terminal group can be used to initiate the polymerization of methoxymethyl prop-2-enoate. Subsequent hydrolysis of the resulting poly(methoxymethyl prop-2-enoate) block would yield an amphiphilic block copolymer containing a hydrophilic poly(acrylic acid) block and a hydrophobic block from the initial polymer. Such block copolymers can self-assemble in solution to form micelles or other nanostructures, which are of interest for drug delivery and nanotechnology applications.

Transesterification of poly(methoxymethyl prop-2-enoate) with alcohols containing crosslinkable functionalities, such as vinyl or epoxy groups, can produce polymers capable of forming crosslinked networks. For instance, reaction with glycidol (B123203) would introduce pendant epoxy groups that can be subsequently crosslinked through reaction with amines or other nucleophiles. These crosslinked materials can find use as coatings, adhesives, or hydrogels.

The surface properties of materials can be altered by grafting poly(methoxymethyl prop-2-enoate) onto a substrate, followed by post-polymerization modification. For example, a surface can be functionalized with initiator sites for the polymerization of methoxymethyl prop-2-enoate. Subsequent hydrolysis of the grafted polymer chains to poly(acrylic acid) would create a highly hydrophilic and negatively charged surface. This approach is valuable for improving biocompatibility, controlling adhesion, and creating surfaces for sensor applications.

Applications in Advanced Materials Science

Design and Synthesis of Functional Polymeric Materials

The true potential of methoxymethyl prop-2-enoate is realized in its polymerization and copolymerization to create functional polymeric materials. By carefully controlling the synthesis process, researchers can fine-tune the molecular architecture to achieve specific performance characteristics.

Polymers derived from acrylic monomers, such as methoxymethyl prop-2-enoate, are integral to the formulation of high-performance coatings and surface modification agents. researchgate.nettjcyindustrialchem.com These coatings offer enhanced durability, weather resistance, and adhesion to a variety of substrates, including metals and plastics. tjcyindustrialchem.com The versatility of poly(meth)acrylates allows for their use in everything from automotive paints to protective films. researchgate.netatommek.com

The incorporation of specific functionalities, which can be achieved by using monomers like methoxymethyl prop-2-enoate, allows for the creation of "smart" coatings with properties such as controlled drug release or stimuli-responsiveness. nih.gov For instance, copolymers of methacrylic acid are used to create pH-responsive coatings for pharmaceutical applications. researchgate.net

Table 1: Properties of Poly(meth)acrylate-Based Coatings

| Property | Description |

|---|---|

| Adhesion | Excellent bonding to diverse substrates like metals, plastics, and glass. tjcyindustrialchem.com |

| Durability | High resistance to UV radiation, moisture, and temperature variations. tjcyindustrialchem.com |

| Versatility | Can be formulated as paints, adhesives, inks, and specialty coatings. gantrade.com |

| Clarity | Polymers like PMMA offer exceptional optical transparency. atommek.commdpi.com |

The optical clarity and stability of polymers like poly(methyl methacrylate) (PMMA), a close relative of poly(methoxymethyl prop-2-enoate), make them valuable in optoelectronic and photovoltaic applications. atommek.com While not directly a semiconductor, the polymer matrix can serve as a transparent, protective encapsulant for sensitive optoelectronic components. Furthermore, the development of specialty copolymers allows for the tuning of refractive index and other optical properties. Research into modifying the polymer backbone and side chains is ongoing to introduce or enhance properties relevant to light-emitting diodes (LEDs) and solar cells.

The creation of advanced composites often involves embedding functional fillers within a polymer matrix. Polyacrylates and polymethacrylates are excellent matrix materials due to their processability and compatibility with a wide range of nanofillers. For example, the incorporation of titanium dioxide (TiO2) nanoparticles into a PMMA matrix results in a nanocomposite with enhanced mechanical properties and even antibacterial effects. nih.govmdpi.com Similarly, tourmaline (B1171579) has been incorporated into a poly(methyl methacrylate) copolymer to create a functional material that releases negative ions. researchgate.net These composites find use in diverse fields, from dentistry to aerospace. atommek.com

Table 2: Examples of Poly(meth)acrylate-Based Composites

| Composite Material | Filler | Key Property Enhancement | Potential Application |

|---|---|---|---|

| P(MMA-BA)/nano-TiO2 | Titanium Dioxide | Enhanced thermal stability | Advanced coatings nih.gov |

| PMMA/nano-hydroxyapatite | Hydroxyapatite | Osteoconductivity | Bone tissue engineering nih.gov |

| PMMA/TiO2 | Titanium Dioxide | Antibacterial properties | Medical devices nih.govmdpi.com |

Integration into Nanostructured Materials

The use of methoxymethyl prop-2-enoate derivatives extends to the nanoscale, where they are employed in the fabrication of sophisticated nanoparticle and nanofiber architectures. These nanostructured materials offer a high surface-area-to-volume ratio, leading to unique properties and functionalities.

Techniques like emulsion polymerization and electrospinning are used to create nanoparticles and nanofibers from polymers derived from acrylic monomers. nih.govresearchgate.net For instance, core-shell nanoparticles with a poly(methyl methacrylate-co-butyl acrylate) core and a functional shell have been synthesized for advanced coating applications. mdpi.com Electrospinning has been successfully used to produce nanofibers from copolymers of methyl methacrylate (B99206) for applications in tissue engineering and filtration. nih.govresearchgate.netmdpi.com The ability to control the diameter and morphology of these nanofibers is crucial for their performance. researchgate.net

For materials intended for biomedical applications, their interaction with biological systems at the nano-bio interface is of paramount importance. Poly(2-methoxyethyl acrylate) (PMEA), which shares a similar ether linkage with methoxymethyl prop-2-enoate, has demonstrated excellent blood compatibility. researchgate.net This is attributed to the specific structure of water at the polymer surface, which minimizes protein adsorption and subsequent biological responses. researchgate.net Similarly, PMMA is widely used in medical applications and is considered biocompatible, though surface modifications can further enhance its performance. nih.govnih.govfda.gov The biocompatibility of these materials is a key factor in their use in drug delivery systems, medical implants, and tissue engineering scaffolds. mdpi.comarvojournals.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methoxymethyl prop-2-enoate |

| Poly(methyl methacrylate) (PMMA) |

| Poly(meth)acrylates |

| Methacrylic acid |

| Titanium dioxide (TiO2) |

| Tourmaline |

| Poly(methyl methacrylate-co-butyl acrylate) |

| Poly(2-methoxyethyl acrylate) (PMEA) |

| Hydroxyapatite |

Development of Sustainable and Renewable Polymer-Based Materials

The pursuit of sustainability in polymer science involves the increasing use of renewable resources to reduce the environmental impact of materials. In this context, Methoxymethyl prop-2-enoate, also known as methoxymethyl acrylate (B77674) (MOMA), has been utilized in the formation of polymer dispersions that incorporate materials derived from renewable sources.

Research has focused on creating water-dispersible, self-crosslinkable prepolymer compositions that contain a high percentage of raw materials from renewable origins. google.com One significant application involves the copolymerization of Methoxymethyl prop-2-enoate with functionalized triglycerides derived from natural oils, such as soybean or linseed oil. These triglycerides are epoxidized and then reacted to introduce pendant hydroxyl, acid, and unsaturation groups, making them suitable for polymerization. google.com

The resulting copolymers are dispersions in water, which offers the advantage of a lower volatile organic content (VOC). google.com Methoxymethyl prop-2-enoate is included as one of several possible ethylenically unsaturated monomers that can be copolymerized with the modified triglyceride prepolymers. This process allows for the creation of coatings and films with an adjustable content of renewable materials. google.com

The functionalized triglyceride, derived from a renewable feedstock, can be copolymerized with a variety of unsaturated monomers, including acrylates like Methoxymethyl prop-2-enoate, to form the final polymer dispersion. google.com The composition of these copolymers can be tailored to achieve desired properties.

Table 1: Composition of a Copolymer Dispersion Incorporating Renewable Triglycerides

| Component | Role | Source/Type | Weight Percentage in Copolymer |

| Functionalized Triglyceride | Prepolymer | Renewable (e.g., Soybean Oil) | 20% - 75% |

| Methoxymethyl prop-2-enoate | Comonomer | Ethylenically Unsaturated Monomer | Variable, part of the acrylate blend |

| Other Acrylates/Vinyl Monomers | Comonomer | e.g., Methyl methacrylate, Styrene | Variable |

This table illustrates a general composition based on patent data describing the copolymerization of functionalized triglycerides with various acrylates, including Methoxymethyl prop-2-enoate. The exact percentages can be adjusted based on the desired final properties of the dispersion. google.com

While Methoxymethyl prop-2-enoate itself is not explicitly described as being derived from biomass in the reviewed literature, its role as a comonomer with renewable, oil-based prepolymers represents a strategy to increase the sustainable content of the final polymer material. google.com Additionally, research into amphiphilic graft copolymers has utilized a poly(methoxymethyl acrylate) (PMOMA) backbone, which is subsequently hydrolyzed. researchgate.net While this highlights the monomer's utility in creating advanced polymer architectures, the direct link to renewable feedstocks in these specific studies is not established. researchgate.net

Advancing Green Chemistry in the Synthesis and Application of Methoxymethyl prop-2-enoate

The principles of green chemistry are increasingly pivotal in guiding the development of more sustainable chemical processes. This article explores the application of these principles to the synthesis and use of Methoxymethyl prop-2-enoate, a significant monomer in the polymer industry. The focus is on enhancing the environmental profile of this compound through innovative solvent selection, improved atom economy, advanced catalytic systems, and sustainable production and polymerization methods.

Analytical and Spectroscopic Methodologies for Structural Characterization and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Techniques for Structural Elucidation

One-dimensional ¹H and ¹³C NMR are fundamental for confirming the structure of methoxymethyl prop-2-enoate. The proton (¹H) NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The carbon-¹³ (¹³C) NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic).

For methoxymethyl prop-2-enoate, the expected chemical shifts in the ¹H NMR spectrum would feature signals for the vinyl protons of the acrylate (B77674) group, the methylene (B1212753) protons of the methoxymethyl group, and the methyl protons of the methoxy (B1213986) group. The vinyl protons typically appear as a complex multiplet in the range of 5.8-6.5 ppm. The methylene protons of the -O-CH₂-O- linker are expected to resonate around 5.2-5.4 ppm, and the methoxy protons (-OCH₃) would appear as a sharp singlet at approximately 3.4-3.6 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Methoxymethyl prop-2-enoate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 165-167 |

| Olefinic CH₂= | 5.8-6.2 (multiplet) | 128-130 |

| Olefinic =CH- | 6.2-6.5 (multiplet) | 130-132 |

| -O-CH₂-O- | 5.2-5.4 (singlet) | 90-95 |

| -OCH₃ | 3.4-3.6 (singlet) | 55-60 |

Note: These are predicted values based on analogous structures.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule. youtube.comsdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For methoxymethyl prop-2-enoate, COSY would show correlations between the vinyl protons, confirming their connectivity within the acrylate moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu An HSQC spectrum of methoxymethyl prop-2-enoate would show cross-peaks connecting the ¹H signals of the vinyl, methylene, and methyl groups to their corresponding ¹³C signals, allowing for definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu For methoxymethyl prop-2-enoate, HMBC is crucial for establishing the connectivity between the different functional groups. For instance, correlations would be expected between the methylene protons of the methoxymethyl group and the carbonyl carbon of the acrylate group, as well as the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. While less critical for a small molecule like methoxymethyl prop-2-enoate, it can provide conformational information.

The combined use of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation of methoxymethyl prop-2-enoate. iupac.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of methoxymethyl prop-2-enoate is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. spectroscopyonline.comekb.eg Other characteristic bands would include the C=C stretching of the acrylate group around 1630-1640 cm⁻¹, and the C-O stretching vibrations of the ester and ether linkages in the 1000-1300 cm⁻¹ region. spectroscopyonline.comresearchgate.net The C-H stretching vibrations of the vinyl and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in the Raman spectrum, the C=C double bond of the acrylate group often gives a strong Raman signal. researchgate.net This makes Raman spectroscopy particularly useful for studying polymerization reactions involving the consumption of the vinyl group.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for Methoxymethyl prop-2-enoate

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1720-1740 (Strong) | Moderate |

| C=C (Alkene) | Stretching | 1630-1640 (Medium) | Strong |

| C-O (Ester/Ether) | Stretching | 1000-1300 (Strong) | Weak-Medium |

| =C-H (Vinyl) | Stretching | 3000-3100 (Medium) | Medium |

| C-H (Aliphatic) | Stretching | 2850-3000 (Medium) | Medium |

Note: These are predicted values based on analogous structures.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govmdpi.com

In the mass spectrum of methoxymethyl prop-2-enoate, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. miamioh.edu For methoxymethyl prop-2-enoate, fragmentation would likely involve the loss of the methoxymethyl group (-CH₂OCH₃) or the methoxy group (-OCH₃).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This is invaluable for confirming the molecular formula of methoxymethyl prop-2-enoate and for distinguishing it from isomers. While specific HRMS data for this compound is not readily published, analysis of related compounds demonstrates the utility of this technique in confirming elemental composition. rsc.org

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction and crystallography are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. However, as methoxymethyl prop-2-enoate is a liquid at room temperature, these techniques are not directly applicable for its structural analysis in its pure form.

XRD could be employed to study the structure of polymers derived from methoxymethyl prop-2-enoate, providing insights into the degree of crystallinity and the arrangement of the polymer chains. Furthermore, if a crystalline derivative of methoxymethyl prop-2-enoate could be synthesized, X-ray crystallography would provide precise bond lengths, bond angles, and conformational details.

Chromatographic Techniques for Purity and Composition Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of methoxymethyl prop-2-enoate and to analyze its composition in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for the analysis of volatile compounds like acrylate monomers. chrom-china.comnih.govchrom-china.comresearchgate.netresearchgate.net In this technique, the sample is vaporized and separated on a chromatographic column, with the individual components subsequently identified by mass spectrometry. GC-MS can be used to quantify residual methoxymethyl prop-2-enoate in polymer products or to monitor its concentration during a reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, especially for less volatile or thermally labile compounds. While GC-MS is often preferred for simple acrylate monomers, LC-MS can be advantageous for analyzing mixtures containing both the monomer and its oligomers or polymers.

The choice of chromatographic method depends on the specific analytical challenge, but both GC-MS and LC-MS provide the sensitivity and selectivity required for the accurate analysis of methoxymethyl prop-2-enoate in complex matrices.

Advanced Characterization Techniques for Polymeric Materials (e.g., GPC, DSC, TGA, AFM)

The comprehensive characterization of polymeric materials derived from methoxymethyl prop-2-enoate is essential for understanding their structure-property relationships and predicting their performance in various applications. Advanced analytical techniques provide invaluable insights into the molecular weight, thermal properties, stability, and surface morphology of these polymers.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers. researchgate.net GPC separates molecules based on their effective size in solution, allowing for the calculation of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net These parameters are critical as they significantly influence the mechanical and physical properties of the polymer, such as tensile strength, viscosity, and brittleness. researchgate.net

For the analysis of poly(methoxymethyl prop-2-enoate), a suitable solvent must first be identified to dissolve the polymer. The dissolved sample is then injected into a system with a continuous flow of a mobile phase through columns packed with porous gel particles. researchgate.net Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. researchgate.net

Table 1: GPC Data for Representative Polyacrylates

| Polymer | Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Solvent | Reference |

| Poly(methyl acrylate) (PMA) | ~40,000 | Not Specified | Toluene (B28343) | sigmaaldrich.com |

| Poly(methyl methacrylate) (PMMA) | 8,000 | ~1.05 | Tetrahydrofuran (THF) | sigmaaldrich.com |

| Polystyrene-co-poly(n-butyl acrylate) | Varies | Varies | Tetrahydrofuran (THF) | researchgate.net |

This table presents data for polymers structurally related to poly(methoxymethyl prop-2-enoate) to illustrate typical GPC results for polyacrylates.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely employed to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm). The Tg is a critical parameter for amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

For poly(methoxymethyl prop-2-enoate), DSC analysis would reveal its Tg, providing insights into its flexibility and operating temperature range. The chemical structure of the side chain significantly influences the Tg of polyacrylates. For example, poly(methyl acrylate) (PMA) has a low Tg of around 10°C, making it a soft and rubbery material at room temperature. wikipedia.org In contrast, poly(methyl methacrylate) (PMMA), with an additional methyl group on the backbone, has a much higher Tg of approximately 102-105°C. sigmaaldrich.comresearchgate.net Given the presence of the flexible ether linkage in the methoxymethyl group, it is anticipated that poly(methoxymethyl prop-2-enoate) would exhibit a low Tg, likely comparable to or even lower than that of PMA.

Table 2: DSC Data for Representative Polyacrylates

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |

| Poly(methyl acrylate) (PMA) | ~10°C | Not Applicable | wikipedia.org |

| Poly(methyl methacrylate) (PMMA) | ~102°C | 108°C (onset) | sigmaaldrich.com |

| Poly[(methyl methacrylate)-co-(Disperse Red 1 methacrylate)] | 102°C | 108°C (onset) | sigmaaldrich.com |

| Terpolymer of Styrene, Methyl Methacrylate (B99206), and Butyl Acrylate | Varies with composition | Not Specified | researchgate.net |

This table presents data for polymers structurally related to poly(methoxymethyl prop-2-enoate) to illustrate typical DSC results for polyacrylates.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability and decomposition profile of polymeric materials. marquette.edu The resulting data provides information on the onset of decomposition, the temperatures of maximum degradation rates, and the amount of residual mass at high temperatures.

The thermal stability of polyacrylates is dependent on the structure of the ester side chain and the nature of the polymer backbone. elsevierpure.com TGA of poly(methoxymethyl prop-2-enoate) would likely show a degradation pattern influenced by the methoxymethyl ether group. Studies on various poly(alkyl methacrylates) have shown that thermal stability is a function of the ester alkyl group. elsevierpure.com For instance, TGA of PMMA composites has been extensively studied to assess improvements in thermal stability. utexas.edumarquette.edu The decomposition of polyacrylates often involves depolymerization and side-chain reactions. The presence of the ether linkage in poly(methoxymethyl prop-2-enoate) might introduce specific degradation pathways that could be elucidated by TGA coupled with mass spectrometry to analyze the evolved gases.

Table 3: TGA Findings for Related Polyacrylates

| Polymer System | Key TGA Findings | Reference |

| Poly(alkyl methacrylates) | Thermal stability is a function of the ester alkyl group and polymerization mechanism. | elsevierpure.com |

| PMMA/Graphene Composites | Significant improvement in non-oxidative thermal stability compared to neat PMMA. | utexas.edu |

| PMMA-co-MI Copolymers | Copolymers exhibited high thermostability. | researchgate.net |

| PMMA-PAN Core-Shell Fibers | Used to determine the compositional information of the fibers. | nih.gov |

This table summarizes TGA findings for polymers and composites related to poly(methoxymethyl prop-2-enoate) to provide context on thermal stability analysis.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. researchgate.net AFM is particularly valuable for characterizing the surface morphology of polymer films, blends, and nanocomposites without the need for special sample preparation like conductive coatings. cmu.edu

For poly(methoxymethyl prop-2-enoate), AFM could be employed to visualize the surface of thin films, coatings, or nanoparticles. This would allow for the assessment of surface roughness, phase separation in copolymer systems, and the dispersion of any additives or fillers. Tapping mode AFM is especially suitable for soft polymer samples as it minimizes sample damage while providing high-resolution images of surface morphology and nanostructure. cmu.edu For example, AFM has been used to study the surface morphology of tethered diblock copolymer brushes of polystyrene and poly(methyl acrylate), revealing nanoscale phase separation. cmu.edu It has also been used to image PMMA films and the morphology of PMMA-based nanofibers. nih.govresearchgate.netresearchgate.net These studies demonstrate the utility of AFM in correlating the nanostructure of polyacrylate materials with their processing conditions and macroscopic properties.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Catalysts for Enhanced Efficiency

The synthesis of methoxymethyl prop-2-enoate, while not widely detailed, can be inferred from standard esterification reactions. However, future research will likely focus on developing more efficient and sustainable synthetic routes. A primary area of investigation will be the exploration of novel catalytic systems.

Current industrial production of similar acrylates often relies on acid catalysis, which can lead to side reactions and require neutralization steps. Future pathways may involve enzymatic catalysis, offering higher selectivity and milder reaction conditions. Lipases, for instance, could be investigated for their efficacy in the transesterification or direct esterification processes to produce methoxymethyl prop-2-enoate.

Furthermore, the development of heterogeneous catalysts could offer significant advantages in terms of catalyst recovery and reuse, leading to more cost-effective and environmentally friendly production processes. Research could focus on solid acid catalysts, such as zeolites or functionalized resins, to replace traditional liquid acids. The efficiency of these catalysts would be evaluated based on conversion rates, selectivity towards the desired product, and catalyst longevity.

| Catalyst Type | Potential Advantages | Research Focus |

| Enzymatic (e.g., Lipases) | High selectivity, mild reaction conditions, biodegradability. | Enzyme screening, immobilization techniques, reaction optimization. |

| Heterogeneous (e.g., Zeolites, Resins) | Ease of separation, reusability, reduced waste. | Catalyst design and synthesis, characterization of active sites, process optimization. |

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry and materials modeling are poised to play a pivotal role in accelerating the development of polymers derived from methoxymethyl prop-2-enoate. Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide fundamental insights into the electronic structure and reactivity of the monomer, as well as the properties of the resulting polymers.

Predictive modeling can be employed to understand the polymerization kinetics and mechanisms, including the influence of different initiators and solvents. This would enable the in silico design of polymerization processes for better control over molecular weight, polydispersity, and polymer architecture.

For materials design, computational models can predict key properties of poly(methoxymethyl prop-2-enoate) and its copolymers. These properties include mechanical strength, thermal stability, and barrier properties. By simulating the interactions between polymer chains and with other molecules, researchers can screen potential applications and guide experimental efforts towards the most promising materials.

| Computational Method | Application in Methoxymethyl prop-2-enoate Research |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of polymer chain dynamics, prediction of physical properties, and study of interactions with other substances. |

| Quantitative Structure-Property Relationship (QSPR) | Development of models to predict material properties based on molecular structure. |

Development of Next-Generation Polymeric Materials with Tailored Properties

The methoxymethyl functional group in methoxymethyl prop-2-enoate offers a unique handle for creating polymers with tailored properties. This functionality can impart specific characteristics, such as hydrophilicity and potential for crosslinking, which are valuable in a range of applications.

Future research will likely focus on the synthesis and characterization of homopolymers and copolymers of methoxymethyl prop-2-enoate. Copolymerization with other acrylic or vinyl monomers can be a powerful strategy to fine-tune the properties of the resulting materials. For example, copolymerization with hydrophobic monomers could lead to the creation of amphiphilic polymers for applications in drug delivery or as surfactants.

The development of block copolymers containing a poly(methoxymethyl prop-2-enoate) segment is another promising avenue. These materials can self-assemble into well-defined nanostructures, making them suitable for applications in nanotechnology and advanced materials. The ability to control the polymer architecture will be crucial for achieving the desired performance characteristics.

Interdisciplinary Research Opportunities in Chemical Sciences and Materials Engineering

The full potential of methoxymethyl prop-2-enoate can be realized through interdisciplinary collaborations between chemical sciences and materials engineering. Chemists can focus on the fundamental aspects of monomer synthesis and polymerization, while materials engineers can translate these findings into practical applications.

Joint research efforts could target the development of functional coatings, adhesives, and biomedical materials. For instance, the hydrophilicity and potential for biocompatibility of poly(methoxymethyl prop-2-enoate) could be explored for use in hydrogels or as coatings for medical devices.

The synergy between these disciplines will be essential for overcoming challenges in processing and fabrication. Materials engineers can provide valuable feedback on the processability and performance of new polymers, guiding further chemical modifications and optimizations. This collaborative approach will be instrumental in bridging the gap between fundamental research and real-world applications of materials derived from methoxymethyl prop-2-enoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。